molecular formula C18H16O7 B14521695 2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate CAS No. 62495-43-6

2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate

Cat. No.: B14521695
CAS No.: 62495-43-6
M. Wt: 344.3 g/mol
InChI Key: GZYBHIHCEFUCQC-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is a synthetic xanthone derivative. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique 9H-xanthen-9-one scaffold, which allows for various substitutions and modifications, making it a versatile molecule in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate typically involves the condensation of salicylic acid or its ester with a phenol derivative. This can be achieved through several traditional methods:

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing automated reactors and continuous flow processes to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized xanthones .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. For example, it can enhance the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . This modulation leads to the activation of antioxidant response elements and the subsequent expression of protective genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

62495-43-6

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(2,4,6-trimethoxy-9-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C18H16O7/c1-9(19)24-17-14(22-3)8-12-15(20)11-6-5-10(21-2)7-13(11)25-16(12)18(17)23-4/h5-8H,1-4H3

InChI Key

GZYBHIHCEFUCQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1OC)OC3=C(C2=O)C=CC(=C3)OC)OC

Origin of Product

United States

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